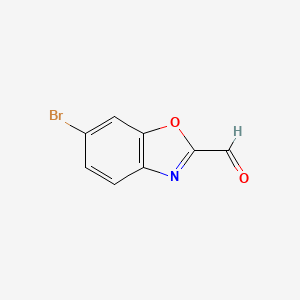

6-Bromo-benzooxazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXWVVLNNYYVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696262 | |

| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-79-7 | |

| Record name | 6-Bromo-2-benzoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and its role as a precursor for novel therapeutic agents.

Core Compound Identification and Properties

This compound is a specialty chemical featuring a benzoxazole core substituted with a bromine atom at the 6-position and a reactive aldehyde group at the 2-position. The precise arrangement of these functional groups makes it a valuable intermediate for synthesizing more complex molecules.

While there can be ambiguity in online databases for specific substituted heterocycles, the definitive Chemical Abstracts Service (CAS) number for the parent compound, Benzooxazole-2-carbaldehyde, is 62667-25-8.[1][2] The CAS number for the specific 6-Bromo derivative has been cited as 20780-72-7.[3] Researchers are advised to verify the CAS number with their specific supplier.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 20780-72-7 | [3] |

| Molecular Formula | C₈H₄BrNO₂ | Calculated |

| Molecular Weight | 226.03 g/mol | Calculated |

| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | |

| Appearance | Typically a solid (predicted) | General Knowledge |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General Knowledge |

Synthesis and Mechanism

The synthesis of benzoxazole derivatives, including this compound, is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method involves the condensation and subsequent cyclization of a substituted 2-aminophenol with an aldehyde-containing precursor.

The general mechanism for benzoxazole formation involves the reaction of 2-aminophenols with aldehydes.[4][5] This reaction can be catalyzed by various agents, including acids, metal catalysts, or even under microwave irradiation to improve yields and reduce reaction times.[5][6][7] The process typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidation to yield the aromatic benzoxazole ring.

Conceptual Synthesis Workflow:

The synthesis of this compound would logically start from 2-amino-5-bromophenol. This precursor contains the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization and the bromine atom at the desired position.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (General Example):

The following is a representative protocol for the synthesis of a 2-substituted benzoxazole, which can be adapted for the specific target compound. This method utilizes a heterogeneous nanocatalyst, highlighting a modern, green chemistry approach.[4]

-

Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).

-

Catalyst Addition: Add the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g) to the mixture.[4]

-

Reaction Conditions: Stir the reaction mixture at 50 °C under solvent-free conditions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:3 n-hexane:ethanol).[4]

-

Workup: Upon completion, add hot ethanol (3 mL) to the mixture and stir for 5 minutes.

-

Purification: Use an external magnet to separate the magnetic nanocatalyst. The product can then be isolated from the ethanol solution, typically through recrystallization to achieve high purity.[4]

Chemical Reactivity and Derivatization

The chemical utility of this compound is dominated by the reactivity of its aldehyde group. This functionality serves as a versatile handle for a wide range of chemical transformations, making it a key building block in synthetic chemistry.[1]

Key Reactions of the Aldehyde Group:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-benzoxazoles.

-

Wittig Reaction: Reaction with phosphorus ylides to form vinyl-substituted benzoxazoles.

-

Oxidation: The aldehyde can be oxidized to the corresponding 6-Bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate for forming esters and amides.[1]

-

Reduction: Reduction of the aldehyde using agents like sodium borohydride yields the corresponding alcohol, (6-Bromo-benzooxazol-2-yl)methanol.

-

Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines. These reactions are fundamental in creating diverse molecular scaffolds for drug discovery.[1]

Caption: Key chemical transformations of the 2-carbaldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[8] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing enzyme inhibitors and receptor antagonists. Benzoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][8][9][10]

The presence of the bromine atom on the this compound scaffold can significantly enhance biological activity. Halogen atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.

Potential Therapeutic Applications:

-

Anticancer Agents: Many benzoxazole derivatives have been investigated as anticancer agents.[9][11] A key mechanism for some is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[11]

-

Antimicrobial Agents: The benzoxazole core is present in compounds with potent activity against various bacterial and fungal strains.[8][12]

-

Anti-inflammatory Agents: Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for treating inflammatory diseases.[8]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a privileged benzoxazole core, a reactive aldehyde handle, and a modulating bromo-substituent provides researchers with a powerful tool for the discovery and development of novel small molecules. The synthetic accessibility and diverse reactivity of this compound ensure its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 62667-25-8: Benzooxazole-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jbarbiomed.com [jbarbiomed.com]

A Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this class, 6-Bromo-benzooxazole-2-carbaldehyde emerges as a particularly strategic building block. Its unique trifecta of functionalities—a heterocyclic core, a reactive aldehyde, and a versatile bromine handle—offers a robust platform for the synthesis of diverse molecular architectures. This guide provides an in-depth analysis of its structure, a validated synthetic protocol, and a discussion of its strategic application in modern drug discovery programs, intended for researchers and professionals in the field.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 20780-72-7, is a heterocyclic aromatic aldehyde.[1] Its structure is defined by a benzoxazole nucleus, which is a bicyclic system composed of a fused benzene and oxazole ring. The key functional groups are a bromine atom substituted at the C6 position of the benzene ring and a carbaldehyde (aldehyde) group at the C2 position of the oxazole ring. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis.

Chemical Structure

The structural framework provides distinct sites for chemical modification, which is a critical attribute for library synthesis in drug discovery.

Caption: Chemical structure and key reactive sites of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromobenzo[d]oxazole-2-carbaldehyde | [1] |

| Synonyms | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | [1] |

| CAS Number | 20780-72-7 | [1] |

| Molecular Formula | C₈H₄BrNO₂ | [1] |

| Molecular Weight | 226.03 g/mol | Calculated |

| Appearance | Typically an off-white to yellow solid | General |

Synthesis and Mechanistic Considerations

The synthesis of benzoxazoles is a well-established area of organic chemistry, with primary methods often involving the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[2][3] For this compound, a logical and efficient approach starts from 2-amino-5-bromophenol.

Recommended Synthetic Workflow

The formation of the benzoxazole ring is typically achieved via the cyclocondensation of 2-aminophenols with aldehydes.[4] This process is often facilitated by an oxidizing agent to promote the final aromatization step.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established literature procedures for benzoxazole synthesis.[4]

Objective: To synthesize this compound from 2-amino-5-bromophenol.

Materials:

-

2-Amino-5-bromophenol (1.0 eq)

-

Glyoxylic acid monohydrate (1.2 eq)

-

Manganese (IV) oxide (MnO₂) (2.0 eq)

-

Toluene or a similar high-boiling solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-5-bromophenol (1.0 eq) and toluene.

-

Reagent Addition: Add glyoxylic acid monohydrate (1.2 eq) to the suspension.

-

Initial Condensation: Heat the mixture to reflux. Water generated during the initial imine formation will be collected in the Dean-Stark trap, driving the reaction forward. Monitor the reaction by TLC until the starting aminophenol is consumed.

-

Causality Insight: The azeotropic removal of water is critical to shift the equilibrium towards the formation of the cyclized intermediate, preventing hydrolysis of the Schiff base.

-

-

Oxidation: After cooling the reaction slightly, add activated manganese (IV) oxide (2.0 eq) portion-wise.

-

Self-Validating Step: The addition of the oxidant should be controlled to manage any exotherm. The reaction progress can be monitored by a distinct color change and TLC analysis.

-

-

Final Reflux: Resume reflux and continue heating until the reaction is complete (typically 2-4 hours). The intermediate is oxidized to the aromatic benzoxazole system.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its capacity as a dual-handled synthetic intermediate. Both the aldehyde and the bromo functionalities can be selectively addressed to build molecular complexity, a cornerstone of modern Structure-Activity Relationship (SAR) studies.

Derivatization via the C2-Aldehyde

The aldehyde group is a versatile functional handle for introducing a wide variety of substituents at the C2 position.[5] This is crucial for probing the binding pocket of a biological target.

References

6-Bromo-benzooxazole-2-carbaldehyde molecular weight

An In-depth Technical Guide: 6-Bromo-benzooxazole-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of this compound, structured to deliver field-proven insights for its synthesis, characterization, and application in medicinal chemistry and materials science. It moves beyond a simple data sheet to explain the causality behind experimental choices and protocols.

Executive Summary

This compound is a pivotal heterocyclic building block, merging the pharmacologically significant benzoxazole core with two versatile functional handles: a bromine atom and a reactive carbaldehyde group. The benzoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1][2][3] The presence of a bromine atom can enhance biological efficacy and modulate pharmacokinetic properties, while the aldehyde at the 2-position serves as a key gateway for synthetic elaboration. This guide details the molecule's fundamental properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a strategic intermediate in drug discovery and materials science.

Physicochemical Properties and Strategic Importance

The strategic value of this compound lies in its unique combination of structural features. The planar, aromatic benzoxazole system readily engages in π-stacking interactions with biological targets, a common feature in enzyme inhibitors and DNA-interacting agents.[2]

Core Compound Data

A summary of the essential physicochemical and identifying data for this compound is presented below.

| Property | Value | Source / Method |

| IUPAC Name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | IUPAC Nomenclature |

| CAS Number | 20780-72-7 | [4] |

| Molecular Formula | C₈H₄BrNO | [4] |

| Molecular Weight | 226.03 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to brown solid | General observation for similar compounds |

Spectroscopic Validation

Empirical validation of the compound's structure is paramount. The following spectroscopic characteristics are expected and serve as a benchmark for successful synthesis.

-

¹H NMR: The proton spectrum should reveal distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns dictated by the bromine substitution. A key diagnostic signal is the aldehyde proton (–CHO), which is expected to appear as a singlet significantly downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

-

¹³C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms. The aldehyde carbon is highly characteristic, appearing around 180-190 ppm. The carbon atom attached to the bromine (C-6) will also have a distinctive chemical shift.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Other key signals include C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹) and C-O-C stretching.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a monobrominated compound.

Synthesis and Purification Workflow

The synthesis of benzoxazole-2-carbaldehydes can be challenging to achieve in a single step. A robust and reliable method involves a two-step sequence starting from a readily available precursor, 4-bromo-2-aminophenol. This approach offers high yields and straightforward purification.

Synthetic Strategy Overview

The chosen strategy involves the initial formation of a stable 2-methylbenzoxazole intermediate, followed by selective oxidation of the methyl group. This avoids issues with the instability of potential C2-synthons that could be used in a direct condensation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylbenzoxazole

This reaction is a classic cyclocondensation to form the benzoxazole core.[5]

-

Reaction Setup: To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the mixture while stirring. Causality: PPA acts as both the solvent and a powerful dehydrating agent, driving the cyclization to completion.

-

Heating: Heat the reaction mixture to 130-140 °C and maintain for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.

-

Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until pH ~7-8. Filter the resulting solid or extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.

Step 2: Oxidation to this compound

This step utilizes a selective oxidant to convert the benzylic methyl group to an aldehyde.[6]

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 6-bromo-2-methylbenzoxazole (1.0 eq) in a suitable solvent such as dioxane or toluene.

-

Oxidant Addition: Add selenium dioxide (SeO₂) (1.1-1.2 eq) to the solution. Causality: SeO₂ is a specific reagent for the oxidation of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid that can occur with stronger agents like KMnO₄.

-

Heating: Reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C2 position is a highly versatile chemical handle, making this compound an excellent starting point for building molecular diversity for screening libraries.[6]

Caption: Key derivatization pathways from the C2-carbaldehyde group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic acid using mild agents like silver oxide (Ag₂O) or stronger ones like potassium permanganate.[6][7] This carboxylic acid is a valuable intermediate for forming amides and esters.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse array of secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, providing a route to extend carbon chains and introduce new functionalities.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, further expanding the scaffold.

Applications in Drug Discovery and Research

The title compound is not typically an end-product but rather a high-value intermediate for accessing more complex molecules with therapeutic potential.

-

Scaffold for Bioactive Agents: The benzoxazole core is present in compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][8][9][10] Researchers can leverage this compound to synthesize novel derivatives for screening against these and other disease targets.

-

Fragment-Based Drug Design (FBDD): Due to its relatively small size and functional group handles, this molecule can be used as a starting fragment in FBDD campaigns. The fragment can be optimized and grown from the aldehyde position to improve binding affinity to a protein target.

-

Chemical Probes and Dyes: The benzoxazole structure is also a component of some fluorescent dyes and optical brighteners. The reactive aldehyde allows for conjugation to other molecules, enabling the development of custom chemical probes for biological imaging.

Safety, Handling, and Storage

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Aromatic aldehydes can be irritants, and brominated organic compounds should be handled with care.

-

Storage: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This prevents the slow oxidation of the aldehyde group to the carboxylic acid upon exposure to air.

Conclusion

This compound is a compound of significant synthetic utility for chemists in drug discovery and materials science. Its preparation via a reliable, multi-step protocol provides access to a versatile building block. The strategic placement of the reactive aldehyde and the bromine atom on the privileged benzoxazole scaffold offers a wealth of opportunities for chemical modification, enabling the rapid generation of diverse molecular libraries for the discovery of new and potent bioactive agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 6-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID CAS#: 944907-30-6 [amp.chemicalbook.com]

- 8. esisresearch.org [esisresearch.org]

- 9. ijpbs.com [ijpbs.com]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde

Abstract

6-Bromo-1,3-benzoxazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of a wide range of functionalized derivatives. This guide provides a comprehensive technical overview of a reliable and efficient synthetic pathway to this compound. We will delve into the strategic considerations for its synthesis, a detailed step-by-step experimental protocol, the underlying chemical principles, and methods for purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-yield production.

Introduction and Strategic Overview

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1][2] The presence of a bromine atom at the 6-position and a reactive aldehyde group at the 2-position makes 6-bromo-1,3-benzoxazole-2-carbaldehyde a versatile intermediate for further chemical modification, such as nucleophilic additions, condensations, and cross-coupling reactions.

The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde.[2][3][4] For the target molecule, a retrosynthetic analysis suggests two primary approaches:

-

Direct Condensation: Cyclization of 2-amino-5-bromophenol with a glyoxylic acid equivalent.

-

Post-Cyclization Functionalization: Formation of the 6-bromobenzoxazole core followed by introduction of the aldehyde functionality at the 2-position.

While direct condensation is feasible, the latter approach often provides a more controlled and higher-yielding pathway. Specifically, the oxidation of a stable precursor, (6-bromo-1,3-benzoxazol-2-yl)methanol, is a widely adopted and efficient strategy. This guide will focus on this robust two-step method, which involves the initial synthesis of the alcohol intermediate followed by its selective oxidation.

Synthesis Pathway: From Phenol to Aldehyde

The selected pathway is a two-step process beginning with the condensation of 2-amino-5-bromophenol with dihydroxyacetic acid to form the alcohol intermediate, which is then oxidized to the target aldehyde.

Caption: Overall synthetic workflow for 6-Bromo-1,3-benzoxazole-2-carbaldehyde.

Step 1: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol

This initial step involves the acid-catalyzed condensation and cyclization of 2-amino-5-bromophenol with dihydroxyacetic acid (also known as glycolic acid dimer). The strong acidic medium facilitates the dehydration and subsequent intramolecular ring closure to form the stable benzoxazole ring system.

Step 2: Oxidation to 6-Bromo-1,3-benzoxazole-2-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a critical transformation that requires a mild and efficient oxidizing agent to prevent over-oxidation to the carboxylic acid. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an excellent choice for this purpose. It is a high-potential quinone that acts as a powerful hydride acceptor, offering high selectivity for the oxidation of benzylic and allylic alcohols under neutral and mild conditions.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol

-

Materials:

-

2-Amino-5-bromophenol

-

Dihydroxyacetic acid

-

4M Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-amino-5-bromophenol (1.0 eq) and dihydroxyacetic acid (1.2 eq).

-

Add 4M aqueous HCl to the flask to create a 0.5 M solution with respect to the aminophenol.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 3.2: Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde

-

Materials:

-

(6-Bromo-1,3-benzoxazol-2-yl)methanol

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add DDQ (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often accompanied by a color change.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, the precipitated hydroquinone byproduct (DDHQ) can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-bromo-1,3-benzoxazole-2-carbaldehyde.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |

| (6-Bromo-1,3-benzoxazol-2-yl)methanol | C₈H₆BrNO₂ | 228.04 | 75-85% | ¹H NMR: δ ~4.8 (s, 2H, -CH₂-), δ ~5.5 (br s, 1H, -OH) |

| 6-Bromo-1,3-benzoxazole-2-carbaldehyde | C₈H₄BrNO₂ | 226.03 | 80-90% | ¹H NMR: δ ~10.1 (s, 1H, -CHO); IR (cm⁻¹): ~1700 (C=O stretch) |

Conclusion

This guide outlines a robust and reproducible two-step synthesis for 6-bromo-1,3-benzoxazole-2-carbaldehyde. The pathway, which proceeds through the stable alcohol intermediate followed by a mild DDQ-mediated oxidation, is efficient and provides the target aldehyde in high yield and purity. The described protocols are well-established and offer a reliable method for researchers requiring this versatile building block for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathways for preparing 6-Bromo-benzooxazole-2-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for their synthetic endeavors.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a readily accessible brominated aromatic precursor. The core strategy involves the construction of the benzoxazole ring system, followed by the introduction or unmasking of the aldehyde functionality at the 2-position. The most logical and widely applicable pathway proceeds via the key intermediate, 2-amino-5-bromophenol.

The overall synthetic workflow can be visualized as a two-stage process:

Caption: High-level overview of the synthetic strategy.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-bromophenol

The foundational starting material for this synthesis is 2-amino-5-bromophenol. This compound provides the necessary phenolic hydroxyl and amino groups in the correct ortho relationship for the subsequent benzoxazole ring formation, along with the bromine substituent at the desired position. While commercially available, its synthesis from 5-bromo-2-nitrophenol is a common and cost-effective laboratory procedure.[1][2]

Synthesis of 2-Amino-5-bromophenol from 5-Bromo-2-nitrophenol

The conversion of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol is a standard reduction of a nitro group to an amine. A variety of reducing agents can be employed, with sodium bisulfite being a mild and effective option.[1][2]

Experimental Protocol:

-

Dissolve 5-bromo-2-nitrophenol in a dilute aqueous sodium hydroxide solution with stirring until complete dissolution.

-

Add sodium bisulfite to the solution and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-bromophenol.

-

The crude product can be further purified by recrystallization from a solvent mixture like ether/hexane.[1][2]

Data Summary for the Synthesis of 2-Amino-5-bromophenol:

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-nitrophenol | [1][2] |

| Reducing Agent | Sodium bisulfite | [1][2] |

| Solvent | 0.5% aqueous NaOH | [1][2] |

| Reaction Temperature | Room Temperature | [1][2] |

| Typical Yield | ~60% (after recrystallization) | [1] |

| Melting Point | 125-127 °C (decomposition) | [1] |

Stage 2: Formation of the 6-Bromobenzooxazole Ring and Aldehyde Installation

With the key intermediate, 2-amino-5-bromophenol, in hand, the next stage focuses on the construction of the benzoxazole ring and the introduction of the carbaldehyde group at the 2-position. A direct, one-pot cyclization with a glyoxylic acid equivalent is often challenging. A more robust and higher-yielding approach involves a two-step process: cyclization to form a stable 2-substituted intermediate, followed by transformation of this substituent into the desired aldehyde. A common and effective strategy is the formation of a 2-(hydroxymethyl)benzooxazole, which is then oxidized to the carbaldehyde.

Synthesis of 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole

The cyclization of 2-amino-5-bromophenol with a suitable two-carbon electrophile bearing a hydroxyl group or a masked hydroxyl group is required. Dihydroxyacetic acid (glyoxylic acid hydrate) is an excellent reagent for this purpose. The reaction is typically carried out under acidic conditions to facilitate the condensation and subsequent cyclization.

Caption: Detailed workflow for Stage 2 of the synthesis.

Experimental Protocol (General Procedure):

-

A mixture of 2-amino-5-bromophenol and dihydroxyacetic acid in a suitable high-boiling solvent (e.g., toluene or xylene) is heated under reflux with a Dean-Stark apparatus to remove water.

-

An acid catalyst, such as p-toluenesulfonic acid, can be added to promote the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is worked up by washing with an aqueous base (e.g., sodium bicarbonate solution) and water.

-

The organic layer is dried and concentrated to afford the crude 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole.

-

Purification is typically achieved by column chromatography on silica gel.

Oxidation to this compound

The final step is the oxidation of the primary alcohol of 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole to the corresponding aldehyde. A variety of mild oxidizing agents can be used to avoid over-oxidation to the carboxylic acid. Common choices include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.

Experimental Protocol (Using Manganese Dioxide):

-

Dissolve 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide in excess. The quality of the MnO₂ is crucial for the success of the reaction.

-

Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Summary for Stage 2:

| Step | Reagents & Conditions | Product | Typical Yield |

| Cyclization | 2-Amino-5-bromophenol, Dihydroxyacetic acid, p-TSA, Toluene, Reflux | 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole | Good to Excellent |

| Oxidation | 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole, Activated MnO₂, Dichloromethane, RT | This compound | Good to Excellent |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the outlined two-stage approach, researchers can reliably produce this valuable intermediate in good yields. The key to success lies in the careful execution of each step, particularly the purification of the intermediates and the choice of a suitable oxidizing agent for the final transformation. This guide provides a solid foundation for the synthesis and further derivatization of this important heterocyclic compound.

References

physical and chemical properties of 6-Bromo-benzooxazole-2-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-benzooxazole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 20780-72-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its characteristics, reactivity, and potential applications. We will explore its predicted physicochemical parameters, outline its core reactivity as a versatile synthetic intermediate, propose a validated synthetic protocol, and discuss its relevance within the broader context of benzoxazole-based drug development.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heteroaromatic structure, consisting of a benzene ring fused to an oxazole ring, is a core component in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][3] Benzoxazole derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[4][5]

The subject of this guide, this compound, combines three key features that make it a particularly valuable tool for the medicinal chemist:

-

The Benzoxazole Core: Provides a rigid, planar backbone known to interact favorably with various biological targets.[1]

-

The 2-Carbaldehyde Group: A versatile chemical handle for introducing diverse functional groups and building molecular complexity through reactions such as reductive amination, Wittig olefination, and condensation.

-

The 6-Bromo Substituent: Offers a site for further modification via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and influences the electronic properties of the aromatic system.

This guide serves to consolidate the predicted properties and reactive potential of this molecule to empower researchers in its effective application.

Physicochemical Properties

Direct experimental data for this compound is not widely published. However, we can deduce its core properties and provide estimated values based on its structure and data from closely related analogues.

Table 1: Core Properties of this compound

| Property | Value / Description | Source / Method |

| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | Nomenclature |

| CAS Number | 20780-72-7 | [6] |

| Molecular Formula | C₈H₄BrNO₂ | Calculated |

| Molecular Weight | 226.03 g/mol | Calculated |

| Appearance | Predicted to be a solid, likely off-white to yellow/brown powder. | Analogy to related compounds |

| Melting Point | Not available. Related brominated benzoxazoles and benzaldehydes have melting points ranging from 44°C to over 130°C. | Inferred |

| Solubility | Predicted to be poorly soluble in water, but soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). | Chemical Principles |

| Stability | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[7] May be sensitive to light and air over long-term storage. | General Chemical Safety |

Spectroscopic Characterization (Predicted)

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the predicted key signals:

-

¹H NMR (in CDCl₃, predicted):

-

Aldehyde proton (CHO): A sharp singlet expected around δ 9.9-10.1 ppm.

-

Aromatic protons: Three distinct signals in the aromatic region (δ 7.5-8.2 ppm). The proton at C7 (adjacent to bromine) and C5 will likely appear as doublets, while the proton at C4 may appear as a doublet of doublets, showing coupling to both C5 and C7 protons. The exact splitting patterns depend on the coupling constants.

-

-

¹³C NMR (in CDCl₃, predicted):

-

Aldehyde carbonyl carbon: A signal expected in the range of δ 180-185 ppm.

-

Aromatic and Heterocyclic Carbons: Approximately 7 signals are expected for the benzoxazole ring system, with chemical shifts influenced by the bromine, oxygen, and nitrogen atoms. The carbon bearing the bromine (C6) would appear in the typical C-Br region.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227.

-

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde, the benzoxazole ring, and the bromo-substituent.

Reactions of the Aldehyde Group

The 2-carbaldehyde group is a gateway for extensive synthetic transformations, making the molecule an ideal scaffold for library synthesis.

-

Reductive Amination: The most powerful reaction for drug discovery, allowing the introduction of diverse amine side chains. The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₄) to yield the corresponding amine derivative.

-

Oxidation: Can be readily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Nucleophilic Addition: Undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, enabling the extension of carbon chains and the synthesis of stilbene-like structures.

Caption: Key reactions of the aldehyde group.

Reactivity involving the Bromo-Substituent

The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 6-aryl-benzooxazole derivatives.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6 position.

-

Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-benzooxazole derivatives.

Caption: Palladium-catalyzed cross-coupling reactions.

Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established, most commonly proceeding via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[4][10] The synthesis of this compound would logically start from 2-amino-5-bromophenol.

Proposed Synthetic Pathway: Condensation and Oxidation

A robust method involves the condensation of 2-amino-5-bromophenol with a protected glyoxal equivalent, followed by deprotection and oxidation. A more direct and modern approach involves oxidative cyclization.

Step-by-Step Protocol (Illustrative)

This protocol is based on established methods for benzoxazole synthesis.[11][12]

Objective: To synthesize this compound from 2-amino-5-bromophenol.

Materials:

-

2-Amino-5-bromophenol

-

Glyoxylic acid

-

Oxidizing agent (e.g., Manganese dioxide, MnO₂) or a catalyst system like I₂/K₂CO₃.

-

Solvent (e.g., Toluene, DMF, or Acetonitrile)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography).

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromophenol (1.0 eq) and a suitable solvent like acetonitrile.

-

Reagent Addition: Add glyoxylic acid (1.1 eq).

-

Cyclization/Oxidation: Add the chosen catalyst or oxidizing system (e.g., I₂ and K₂CO₃).[12] Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solids. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: Proposed synthetic workflow diagram.

Safety and Handling

-

Hazard Statements (Inferred): Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][15] Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.[7]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for medicinal chemistry and materials science. Its trifunctional nature—a biologically relevant core, a reactive aldehyde, and a cross-coupling-ready bromide—provides an exceptional platform for the rapid generation of diverse and complex molecular architectures. While detailed characterization data remains sparse in public databases, its properties and reactivity can be confidently predicted from fundamental chemical principles and analogous structures. The synthetic pathways are straightforward, drawing from the rich and well-established chemistry of benzoxazole formation. Researchers employing this reagent are well-equipped to explore novel chemical space in the quest for next-generation therapeutics.

References

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. aksci.com [aksci.com]

A Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: The benzoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth examination of 6-Bromo-benzooxazole-2-carbaldehyde, a highly versatile heterocyclic building block. We will explore its synthesis, delve into the chemical reactivity of its key functional groups, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.

The Benzoxazole Core: A Foundation for Therapeutic Innovation

Benzoxazoles are aromatic organic compounds composed of a benzene ring fused to an oxazole ring.[3] This unique heterocyclic system is present in numerous natural products and synthetic pharmaceuticals, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The therapeutic versatility of the benzoxazole core is attributed to its ability to form key interactions with various biological targets, such as enzymes and receptors.[2]

This compound emerges as a particularly valuable intermediate for several reasons:

-

The Benzoxazole Scaffold: Provides the foundational structure known for broad bioactivity.

-

The C2-Carbaldehyde Group: A highly reactive and versatile functional group that serves as a primary handle for chemical modification and the introduction of diverse substituents.[7]

-

The C6-Bromo Substituent: Modulates the electronic properties of the ring system and offers a secondary site for advanced chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties and Identification

A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | N/A |

| CAS Number | 20780-72-7 | [8] |

| Molecular Formula | C₈H₄BrNO₂ | N/A |

| Molecular Weight | 226.03 g/mol | Calculated |

| Appearance | Typically a solid | (related compound) |

| Purity | Available up to 95% or higher | [9] |

Synthesis and Mechanistic Considerations

The construction of the benzoxazole ring is a well-established process in organic chemistry, typically involving the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[10]

General Synthetic Pathway

The most common approach involves the reaction of an o-aminophenol with a suitable electrophile, followed by an acid-catalyzed dehydration to form the oxazole ring. This method is robust and tolerates a wide range of functional groups.

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for benzoxazole synthesis.[10][11]

Objective: To synthesize this compound from 2-amino-4-bromophenol.

Step 1: Condensation Reaction

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and ethanol (10 mL/g).

-

Add glyoxylic acid monohydrate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Oxidative Cyclization

-

To the crude reaction mixture from Step 1, add a suitable oxidizing agent, such as manganese dioxide (MnO₂, 5.0 eq) or an alternative system like copper(II) oxide nanoparticles in DMSO under air.[11]

-

Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The choice of oxidant and conditions is critical; milder conditions prevent over-oxidation of the newly formed aldehyde.

-

Monitor the reaction by TLC for the formation of the desired product.

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Step 4: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile anchor for building molecular complexity.[7]

Caption: Major reaction pathways involving the C2-carbaldehyde group.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are themselves important pharmacophores or can be subsequently reduced to secondary amines.

-

Reductive Amination: A one-pot reaction with an amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) directly produces amine derivatives.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like silver oxide or potassium permanganate.[7] This acid is a key intermediate for forming amides and esters.

-

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to 2-vinylbenzoxazole derivatives, allowing for carbon-carbon bond formation.

Applications in Drug Discovery

The derivatives of this compound are being investigated for a wide spectrum of therapeutic applications, leveraging the known bioactivity of the benzoxazole scaffold.[1][6]

Caption: A logical workflow for drug discovery using the target scaffold.

Examples of Biologically Active Benzoxazole Derivatives

The structural motifs accessible from this compound are found in compounds with significant biological effects.

| Derivative Class | Therapeutic Area | Mechanism/Activity | Citation |

| Ureido-benzoxazoles | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | [12] |

| 2-Aryl-benzoxazoles | Antimicrobial | Potent activity against Gram-positive and Gram-negative bacteria. | [6][13] |

| 2-Amino-benzoxazoles | FAAH Inhibitors | Inhibition of fatty acid amide hydrolase for potential analgesic effects. | [3] |

| Various Substituted Benzoxazoles | Anticancer | Inhibition of crucial pathways like VEGFR-2 signaling, disrupting tumor angiogenesis. | [14] |

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate that provides an efficient entry point to a rich chemical space of medicinally relevant compounds. Its strategic combination of a privileged benzoxazole core, a reactive aldehyde handle, and a modifiable bromo substituent makes it an ideal platform for combinatorial library synthesis and lead optimization campaigns. Future research will likely focus on expanding the diversity of derivatives through advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions at the C6-position, and exploring their potential against emerging therapeutic targets. The continued exploration of this scaffold promises to yield novel candidates for treating a wide range of human diseases.

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. ijpbs.com [ijpbs.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. parchem.com [parchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

- 13. Benzoxazole derivatives: design, synthesis and biological evaluation | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde

Introduction

6-Bromo-benzooxazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] The benzoxazole core, in particular, is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from anti-inflammatory to antimicrobial.[1][2] This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key analytical characterization data. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important synthetic intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically dissected through a retrosynthetic approach. The primary disconnection breaks the molecule down into the benzoxazole core and the 2-carbaldehyde group. The benzoxazole ring is classically formed via the condensation of a 2-aminophenol with a suitable one-carbon synthon. The bromine substituent on the benzene ring can be introduced either on the starting 2-aminophenol or at a later stage. The 2-carbaldehyde functionality can be installed through various methods, including oxidation of a precursor alcohol or direct formylation.

A common and effective strategy involves the following key transformations:

-

Synthesis of the Precursor: Preparation of 2-amino-5-bromophenol.

-

Benzoxazole Ring Formation: Cyclization of 2-amino-5-bromophenol to form the 6-bromobenzoxazole core.

-

Introduction of the Aldehyde Functionality: Formylation or oxidation to yield the final product.

The following diagram illustrates the primary synthetic pathway:

Caption: Primary synthetic pathway to this compound.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-bromophenol

The synthesis of 2-amino-5-bromophenol is a critical first step. A common method involves the reduction of 5-bromo-2-nitrophenol.[3][4]

Experimental Protocol: Reduction of 5-bromo-2-nitrophenol

-

Dissolution: Dissolve 5-bromo-2-nitrophenol (1.0 eq.) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution is achieved.

-

Reduction: Add sodium bisulfite (a significant excess, e.g., 7-8 eq.) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: Upon completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromophenol.

-

Purification: The crude product can be further purified by recrystallization from a solvent system like ether/hexane.[3][4]

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [5] |

| Molecular Weight | 188.02 g/mol | N/A |

| Appearance | Solid | [5] |

| Purity | 95% | [5] |

| Storage Temperature | Room Temperature | [5] |

Table 1: Physicochemical Properties of 2-Amino-5-bromophenol.

PART 2: Formation of the 6-Bromobenzoxazole Core

With the key intermediate in hand, the next step is the formation of the benzoxazole ring. This is typically achieved through a condensation reaction with a one-carbon source. A variety of reagents can be employed for this purpose, including formic acid, orthoesters, or aldehydes.[6]

Experimental Protocol: Cyclization of 2-amino-5-bromophenol

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromophenol (1.0 eq.) with a suitable cyclizing agent, such as triethyl orthoformate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 6-bromobenzoxazole.

The following diagram illustrates the cyclization process:

Caption: Cyclization of 2-amino-5-bromophenol to form 6-bromobenzoxazole.

PART 3: Introduction of the 2-Carbaldehyde Group

The final step in the synthesis is the introduction of the aldehyde functionality at the 2-position of the benzoxazole ring. This can be accomplished through a few different methods, with the Vilsmeier-Haack reaction being a prominent choice.[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromobenzoxazole

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture at low temperature to form the Vilsmeier reagent.

-

Addition of Substrate: Add a solution of 6-bromobenzoxazole (1.0 eq.) in DMF to the Vilsmeier reagent.

-

Reaction: Allow the reaction to proceed, monitoring its progress by TLC.

-

Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified by column chromatography to afford this compound.

| Reaction | Reagents | Key Considerations |

| Vilsmeier-Haack Formylation | POCl₃, DMF | The Vilsmeier reagent is a mild electrophile. The reaction is typically performed at 0°C to reflux.[8] |

| Organolithium-mediated Formylation | n-BuLi, DMF | Requires strictly anhydrous conditions and an inert atmosphere. Cryogenic temperatures are necessary.[8] |

Table 2: Comparison of Formylation Methods.

Characterization Data

The structure of the final product, this compound, must be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzoxazole ring and the aldehyde proton. The coupling patterns and chemical shifts will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of each reaction. This guide has provided a detailed overview of a reliable synthetic route, including experimental protocols and key considerations. By following these procedures and employing appropriate analytical techniques for characterization, researchers can successfully prepare this valuable intermediate for its various applications in medicinal chemistry and materials science. The versatility of the benzoxazole scaffold ensures that this compound will continue to be of significant interest in the development of novel molecules with diverse biological activities.[9][10][11]

References

- 1. ijpbs.com [ijpbs.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 5. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Bromo-benzooxazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 6-Bromo-benzooxazole-2-carbaldehyde

The benzoxazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 6-position and a reactive carbaldehyde group at the 2-position of the benzoxazole core creates a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom can serve as a handle for further cross-coupling reactions, while the aldehyde functionality allows for the construction of diverse molecular architectures through reactions such as reductive amination and the formation of Schiff bases. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for advancing drug discovery programs based on this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the aldehyde group, and the benzoxazole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-4 | 7.8 - 8.2 | Doublet (d) | ~8.5 | This proton is ortho to the electron-withdrawing benzoxazole nitrogen and is deshielded. |

| H-5 | 7.4 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 | Coupled to both H-4 (ortho) and H-7 (meta). |

| H-7 | 7.9 - 8.3 | Doublet (d) | ~2.0 | This proton is ortho to the bromine atom and experiences its deshielding effect. It shows meta coupling to H-5. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-2 | 155 - 165 | This carbon is part of the oxazole ring and is bonded to both nitrogen and the aldehyde group. |

| C-3a | 148 - 155 | A quaternary carbon at the fusion of the benzene and oxazole rings. |

| C-4 | 110 - 120 | An aromatic carbon shielded by the adjacent oxygen atom of the benzoxazole ring. |

| C-5 | 125 - 135 | A standard aromatic carbon. |

| C-6 | 115 - 125 | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. |

| C-7 | 120 - 130 | An aromatic carbon. |

| C-7a | 140 - 150 | A quaternary carbon at the fusion of the benzene and oxazole rings. |

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its excellent dissolving power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is often necessary due to the lower natural abundance of the ¹³C isotope.

-

Procedure:

-

Accurately weigh the sample of this compound.

-

Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, are highly valuable.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic system.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~2850 & ~2750 | Medium, sharp | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700 - 1680 | Strong, sharp | C=O stretch | Aldehyde |

| ~1600 - 1450 | Medium to strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Benzoxazole ether linkage |

| ~850 - 800 | Strong | C-H out-of-plane bend | Substituted benzene |

| Below 800 | Medium | C-Br stretch | Bromo-aromatic |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.